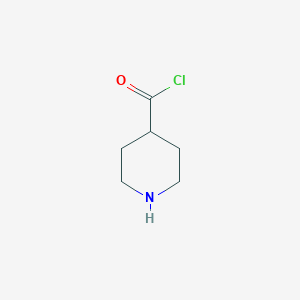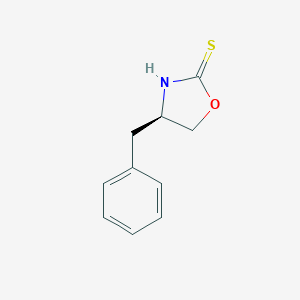![molecular formula C9H12O3 B065046 2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]- CAS No. 166327-64-6](/img/structure/B65046.png)
2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)-] is a chemical compound that belongs to the family of chalcones, which are known for their diverse biological activities. This compound has been the subject of extensive research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)-] is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including the inhibition of inflammatory mediators, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), and the modulation of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)-] has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)-] is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)-]. One of the directions is the investigation of its potential use in the treatment of Alzheimer's disease, as it has been shown to possess neuroprotective properties. Another direction is the development of new drug delivery systems to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate its mechanism of action and to identify its potential targets for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)-] can be achieved through various methods. One of the most common methods is the Claisen-Schmidt condensation, which involves the reaction between 4-hydroxy-3-(1-hydroxyethyl)-4-methylcyclohexanone and 4-hydroxybenzaldehyde in the presence of a base catalyst. Another method involves the reaction between 4-hydroxy-3-(1-hydroxyethyl)-4-methylcyclohexanone and 4-chlorobenzaldehyde in the presence of a base catalyst, followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)-] has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has also been investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Propriétés
Numéro CAS |
166327-64-6 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
(4R)-4-hydroxy-3-[(1R)-1-hydroxyethyl]-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O3/c1-6(10)8-5-7(11)3-4-9(8,2)12/h3-6,10,12H,1-2H3/t6-,9-/m1/s1 |
Clé InChI |
RKZSDVTXUANPNB-HZGVNTEJSA-N |
SMILES isomérique |
C[C@H](C1=CC(=O)C=C[C@@]1(C)O)O |
SMILES |
CC(C1=CC(=O)C=CC1(C)O)O |
SMILES canonique |
CC(C1=CC(=O)C=CC1(C)O)O |
Synonymes |
2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



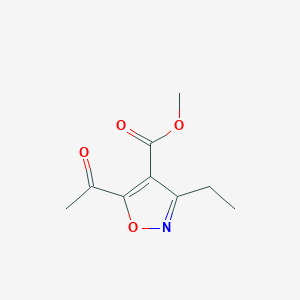
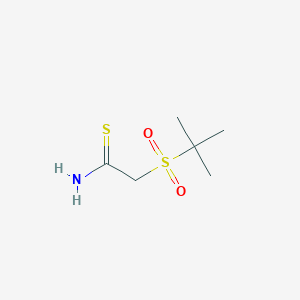
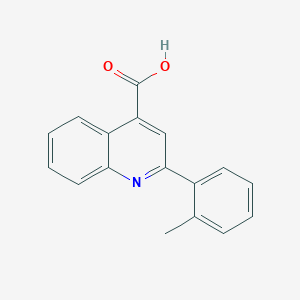
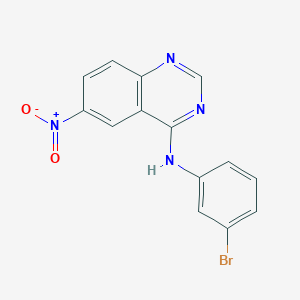
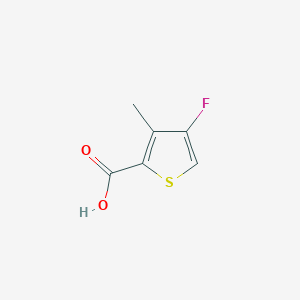
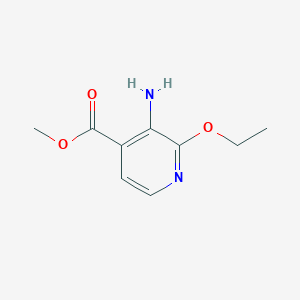
![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)
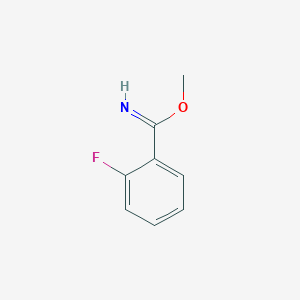
![1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone](/img/structure/B64983.png)
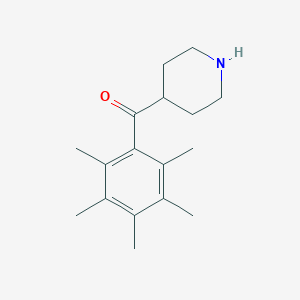
![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)

